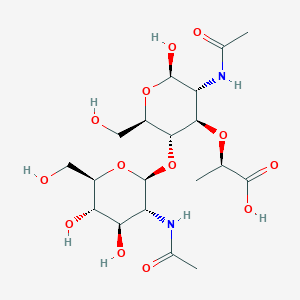

2-Acetamido-4-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-2-deoxy-D-muramic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Acetamido-4-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-2-deoxy-D-muramic acid: is a complex carbohydrate derivative. It is a significant component in the structure of bacterial cell walls, particularly in the peptidoglycan layer, which provides structural integrity and shape to bacterial cells. This compound is crucial in the study of bacterial physiology and the development of antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-4-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-2-deoxy-D-muramic acid typically involves multiple steps:

Glycosylation Reaction: The initial step often involves the glycosylation of a protected glucosamine derivative with a suitably protected muramic acid derivative. This reaction is usually catalyzed by a glycosyltransferase enzyme or a chemical catalyst under controlled conditions.

Deprotection: Following glycosylation, the protecting groups are removed under specific conditions, such as acidic or basic hydrolysis, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, including the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are optimized for high yield and purity, involving:

Fermentation: Using genetically modified bacteria or yeast strains that express the necessary enzymes for the biosynthesis of the compound.

Purification: The compound is then extracted and purified using techniques such as chromatography and crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically involving the hydroxyl groups on the sugar moieties. Common oxidizing agents include periodate and permanganate.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols. Sodium borohydride is a common reducing agent used in these reactions.

Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups. This can be achieved using reagents like acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions

Oxidizing Agents: Periodate, permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Acyl chlorides, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction typically yields alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model substrate to study glycosylation reactions and the mechanisms of enzyme-catalyzed transformations. It is also employed in the synthesis of more complex glycoconjugates.

Biology

In biological research, 2-Acetamido-4-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-2-deoxy-D-muramic acid is crucial for studying bacterial cell wall biosynthesis and the action of antibiotics that target this process. It helps in understanding the mechanisms of bacterial resistance and the development of new antibacterial agents.

Medicine

Medically, this compound is significant in the development of antibiotics. By understanding its role in bacterial cell wall synthesis, researchers can design drugs that inhibit this process, leading to the development of new treatments for bacterial infections.

Industry

In the industrial sector, this compound is used in the production of antibiotics and other pharmaceuticals. It is also employed in the development of diagnostic tools for detecting bacterial infections.

Mechanism of Action

The mechanism of action of 2-Acetamido-4-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-2-deoxy-D-muramic acid involves its incorporation into the peptidoglycan layer of bacterial cell walls. It serves as a substrate for enzymes involved in peptidoglycan biosynthesis, such as transglycosylases and transpeptidases. These enzymes catalyze the formation of glycosidic bonds and cross-links between peptidoglycan strands, providing structural integrity to the bacterial cell wall.

Comparison with Similar Compounds

Similar Compounds

N-Acetylglucosamine (GlcNAc): A monosaccharide that is a building block of chitin and peptidoglycan.

Muramic Acid: A component of peptidoglycan that is structurally similar but lacks the glycosylation seen in 2-Acetamido-4-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-2-deoxy-D-muramic acid.

N-Acetylmuramic Acid (MurNAc): Another component of peptidoglycan, similar to muramic acid but with an acetyl group.

Uniqueness

2-Acetamido-4-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-2-deoxy-D-muramic acid is unique due to its glycosylated structure, which plays a critical role in the stability and function of bacterial cell walls. This glycosylation is essential for the proper functioning of peptidoglycan biosynthesis enzymes, making it a key target for antibiotic development.

This detailed overview provides a comprehensive understanding of 2-Acetamido-4-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-2-deoxy-D-muramic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula |

C19H32N2O13 |

|---|---|

Molecular Weight |

496.5 g/mol |

IUPAC Name |

(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |

InChI |

InChI=1S/C19H32N2O13/c1-6(17(28)29)31-16-12(21-8(3)25)18(30)32-10(5-23)15(16)34-19-11(20-7(2)24)14(27)13(26)9(4-22)33-19/h6,9-16,18-19,22-23,26-27,30H,4-5H2,1-3H3,(H,20,24)(H,21,25)(H,28,29)/t6-,9-,10-,11-,12-,13-,14-,15-,16-,18-,19+/m1/s1 |

InChI Key |

WQKIVDUWFNRJHE-STFZFCBQSA-N |

Isomeric SMILES |

C[C@H](C(=O)O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C |

Canonical SMILES |

CC(C(=O)O)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

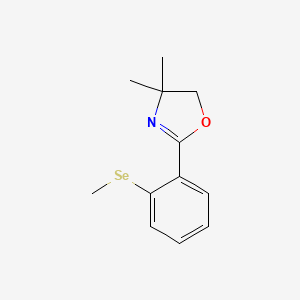

![6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12833698.png)

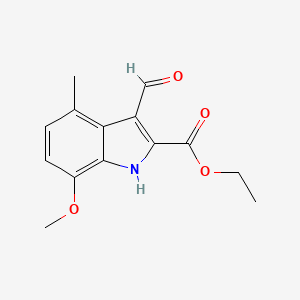

![4,5,6-Trimethyl-1H-benzo[d]imidazole](/img/structure/B12833721.png)

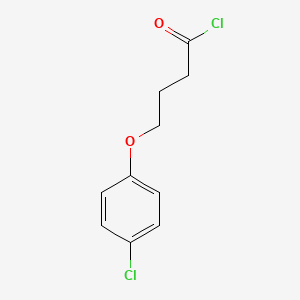

![4-[2,3,4,5,6-pentakis(4-aminophenyl)phenyl]aniline](/img/structure/B12833746.png)

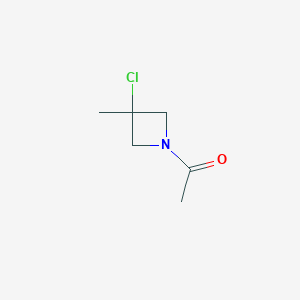

![3-bromo-7-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B12833756.png)

![8-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B12833767.png)